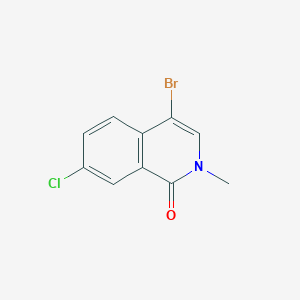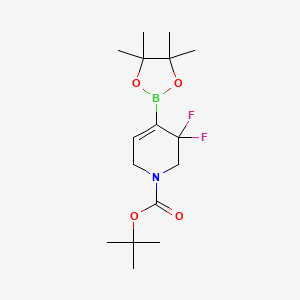![molecular formula C12H14O3S B13676361 Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate is an organic compound with a complex structure that includes a formyl group, a thioether linkage, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate typically involves the reaction of 2-formylthiophenol with methyl 2-bromo-2-methylpropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the thioether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the thioether group.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving thioethers.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thioether linkage can undergo oxidation or substitution. These interactions can affect biochemical pathways, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(2,3-Difluoro-6-formylphenyl)thio]acetate
- Methyl 2-[(2,5-Dimethylphenyl)thio]acetate
Uniqueness
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate is unique due to the presence of both a formyl group and a thioether linkage, which confer distinct reactivity patterns. This makes it a valuable compound for studying specific chemical reactions and developing new materials.
Propiedades
Fórmula molecular |
C12H14O3S |
|---|---|
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
methyl 2-(2-formylphenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H14O3S/c1-12(2,11(14)15-3)16-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 |
Clave InChI |
GFZZMRAVOUPVIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)SC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


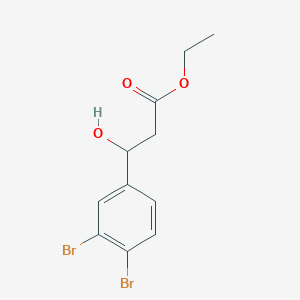
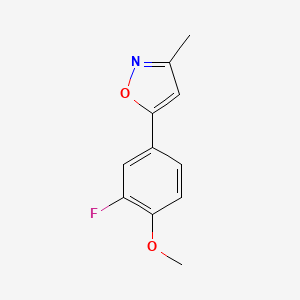
![2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13676298.png)
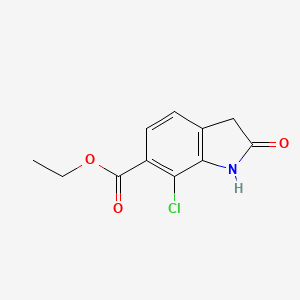
![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)

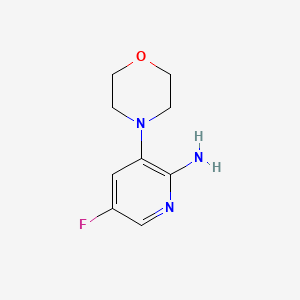
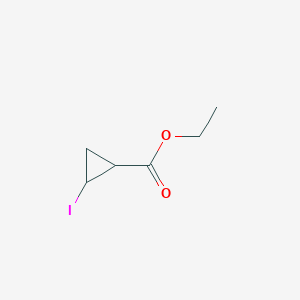
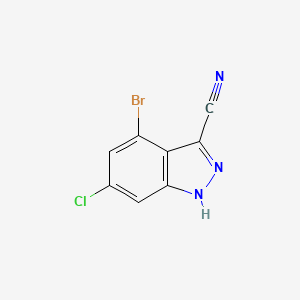
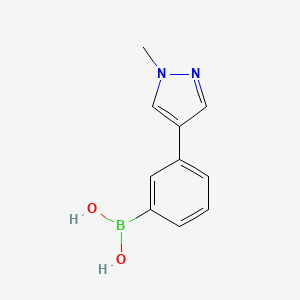
![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)
